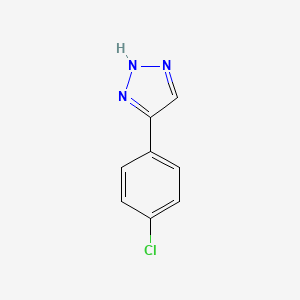

4-(4-Chlorophenyl)-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-2H-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWXLIIVSXHAOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5604-31-9 | |

| Record name | 4-(4-chlorophenyl)-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 4 Chlorophenyl 1h 1,2,3 Triazole and Its Derivatives

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches to 1,2,3-Triazoles

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govscilit.com This reaction is a significant advancement over the traditional Huisgen 1,3-dipolar cycloaddition, offering remarkable rate acceleration and exceptional control over regioselectivity. organic-chemistry.orgyoutube.com It is a robust reaction, tolerant of a wide variety of functional groups and can be performed in diverse solvents, including aqueous media, making it a cornerstone of modern organic synthesis. organic-chemistry.orgacs.org The reaction typically involves a terminal alkyne, such as 1-chloro-4-ethynylbenzene, and an azide (B81097), which react in the presence of a copper(I) catalyst to form the 4-(4-chlorophenyl)-1H-1,2,3-triazole ring system.

A defining feature of the CuAAC reaction is its exceptional regioselectivity. rsc.org Unlike the thermal Huisgen cycloaddition, which generally produces a mixture of 1,4- and 1,5-disubstituted regioisomers, the copper-catalyzed process exclusively yields the 1,4-disubstituted product. nih.govresearchgate.netwikipedia.org This selectivity is fundamental to the synthesis of compounds like this compound, where the chlorophenyl group is precisely positioned at the 4-position of the triazole ring. The reaction's development by the groups of Meldal and Sharpless transformed the synthesis of these heterocycles, providing a reliable and atom-efficient pathway to a single, desired isomer. scilit.comnih.govwikipedia.org The use of ruthenium catalysts, in contrast, can favor the formation of the opposite 1,5-regioisomer, highlighting the crucial role of the metal catalyst in directing the reaction outcome. organic-chemistry.orgnih.govorganic-chemistry.org

The mechanism of the CuAAC reaction is significantly more complex than a concerted cycloaddition and involves a series of steps mediated by the copper catalyst. youtube.com It is generally accepted that the reaction does not proceed via a classic 1,3-dipolar cycloaddition mechanism. organic-chemistry.org Instead, the catalytic cycle is believed to begin with the formation of a copper(I) acetylide intermediate from the terminal alkyne. organic-chemistry.orgnih.gov This copper acetylide then reacts with the azide. Computational and experimental studies have suggested that the active catalytic species may involve more than one copper atom. acs.orgtdl.org Dicopper and even tricopper intermediates have been detected and proposed to be the kinetically favored active species. acs.orgtdl.org In these multinuclear pathways, one copper atom binds the acetylide, while a second (and possibly third) copper atom coordinates to the azide, bringing the two reactants together and lowering the activation energy for the subsequent C-N bond formation. organic-chemistry.orgresearchgate.net This process leads to a six-membered copper-containing metallacycle, which then undergoes ring contraction and protonolysis to release the 1,4-disubstituted triazole product and regenerate the catalyst. organic-chemistry.org The calculated energy barriers for the formation of the 1,4-regioisomer in the catalyzed reaction are significantly lower than those for the 1,5-regioisomer, which explains the observed selectivity. nsf.gov

To further improve the efficiency of CuAAC reactions, alternative energy sources such as microwave irradiation and ultrasound have been successfully employed. nih.govrsc.org Microwave-assisted synthesis, in particular, has emerged as a green and efficient method that dramatically reduces reaction times, often from hours to minutes, while frequently providing higher product yields compared to conventional heating methods. nih.govnih.govnih.gov This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves. nih.gov

Ultrasound-assisted synthesis also offers advantages, including milder reaction conditions, shorter reaction times, and improved yields. nih.gov The physical effects of acoustic cavitation enhance mass transfer and accelerate the chemical reaction. acs.org These enhanced protocols are not only faster but are also considered environmentally friendly due to their energy efficiency and reduced use of hazardous chemicals. nih.govrsc.org

| Entry | Reactants | Conditions | Time | Yield (%) | Reference |

| 1 | Arylazides + Terminal Alkynes | Conventional Heating | 10-12 h | 68-79 | nih.gov |

| 2 | Arylazides + Terminal Alkynes | Microwave Irradiation | 8-15 min | 80-90 | nih.gov |

| 3 | Diazide + Terminal Alkyne | Conventional Heating | 12-24 h | 69-81 | mdpi.com |

| 4 | Diazide + Terminal Alkyne | Microwave Irradiation | 15-30 min | 78-92 | mdpi.com |

| 5 | Alkyl Halide + NaN3 + Alkyne | Conventional Heating | 12 h | 70 | acs.org |

| 6 | Alkyl Halide + NaN3 + Alkyne | Ultrasound Irradiation | 1 h | 93 | acs.org |

The choice of the copper source and the accompanying ligand is critical for the success and efficiency of the CuAAC reaction. tdl.org While simple copper(I) salts like CuI or CuBr can be used directly, it is more common to generate the active Cu(I) species in situ from an inexpensive and stable copper(II) salt, such as CuSO₄·5H₂O, using a reducing agent like sodium ascorbate. acs.orgnih.gov This approach avoids the need to handle potentially unstable Cu(I) salts. nih.gov

Ligands play a crucial role in stabilizing the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation, and increasing its solubility and catalytic activity. nih.govtdl.org A wide variety of ligands have been developed and optimized, including nitrogen-based ligands like tris(triazolylmethyl)amines (e.g., TBTA) and N-heterocyclic carbenes (NHCs). nih.govtdl.orgmdpi.com Ligand optimization can lead to lower catalyst loadings, shorter reaction times, and enhanced tolerance to various functional groups, which is particularly important in complex applications like bioconjugation. nih.govjenabioscience.comresearchgate.net The proper choice of a catalyst-ligand system can be the difference between a sluggish, low-yield reaction and a rapid, high-purity transformation. researchgate.net

| Catalyst System | Ligand | Solvent | Key Features | Reference(s) |

| CuSO₄ / Sodium Ascorbate | None / Water | t-BuOH/H₂O | The original, widely used system. | nih.gov |

| CuI | DIPEA / HOAc | Various | Acid-base promoted system to overcome issues with basic amine additives. | organic-chemistry.org |

| [(IMes)CuCl] | N-Heterocyclic Carbene (NHC) | Water | Effective in aqueous media, often with microwave heating. | mdpi.com |

| CuI | Pyridinyl-triazoles | DMF | Superior ligands allowing low catalyst loadings and short reaction times. | researchgate.net |

| CuI(PPh₃) | Bis(pyrazolyl)methane | Water | Stable, water-compatible complex for one-pot synthesis under ultrasound. | acs.org |

| β-CD-TSC@Cu | Functionalized β-cyclodextrin | Water | Recyclable, water-soluble supramolecular catalyst. | nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Methodologies

An important alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). jcmarot.comnumberanalytics.com This reaction variant avoids the use of a metal catalyst altogether, which is a significant advantage in biological systems where copper toxicity can be a concern. jcmarot.comnumberanalytics.com SPAAC utilizes a cycloalkyne, typically a derivative of cyclooctyne, where the ring strain provides the necessary activation energy to drive the cycloaddition with an azide. jcmarot.comwur.nl The release of this ring strain during the formation of the stable aromatic triazole ring makes the reaction proceed spontaneously under physiological conditions. jcmarot.com While SPAAC is a powerful tool for bioconjugation, its broader application in general organic synthesis can be limited by the often complex, multi-step synthesis required to prepare the strained cycloalkyne reagents. jcmarot.comnih.gov The reaction rate can also be slower than the most efficient CuAAC systems. numberanalytics.com

Alternative Synthetic Pathways for 1,2,3-Triazoles

Beyond the dominant click chemistry approaches, other synthetic routes to the 1,2,3-triazole core exist. The foundational reaction in this field is the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne. wikipedia.orgijrpc.com This reaction, first extensively studied in the 1960s, typically requires elevated temperatures and long reaction times. nih.govnih.gov A significant drawback is its lack of regioselectivity with unsymmetrical alkynes, leading to mixtures of 1,4- and 1,5-disubstituted triazoles that are often difficult to separate. researchgate.net

Strategies Involving Aryl Diazonium Salts and Isocyanides

Aryl diazonium salts are valuable intermediates in heterocyclic synthesis due to their availability and high reactivity. frontiersin.org One strategy for the synthesis of 1,2,4-triazole (B32235) derivatives involves the [3+2] cycloaddition of aryl diazonium salts with isocyanides. frontiersin.orgnih.govisres.org This method's regioselectivity can be controlled by the choice of catalyst. For instance, the use of a silver(I) catalyst can selectively produce 1,3-disubstituted-1,2,4-triazoles, while a copper catalyst can yield 1,5-disubstituted-1,2,4-triazoles. frontiersin.org This catalytic control allows for the targeted synthesis of specific isomers, which is critical for structure-activity relationship studies.

Hydrazine and Sulfonamide-Based Cycloaddition Reactions

Hydrazine and its derivatives are fundamental building blocks for nitrogen-containing heterocycles. nih.govfrontiersin.org In one approach, a nonmetal-mediated three-component reaction of anilines, aromatic ketones, and p-toluenesulfonyl hydrazide can be employed to synthesize 1,4-disubstituted-1,2,3-triazoles with good to excellent yields. nih.govfrontiersin.org This method proceeds through the successive formation of C-N and N-N bonds. nih.govfrontiersin.org

Another notable azide-free method for synthesizing 4-aryl-NH-1,2,3-triazoles utilizes p-toluenesulfonyl hydrazide and sulfamic acid as nitrogen sources in an iodine-mediated cyclization. nih.gov In this reaction, sulfamic acid serves a dual role as both a substrate and a provider of an acidic environment, which is crucial for the reaction to proceed. nih.gov

The Boulton–Katritzky rearrangement is another powerful tool for synthesizing 1,2,3-triazoles. This reaction involves the recyclization of hydrazones derived from various heterocyclic systems. beilstein-journals.org For example, hydrazones of 1,2,4-oxadiazoles can be converted into 1,2,3-triazoles containing an amide fragment. beilstein-journals.org This methodology has been extended to other starting materials, demonstrating its versatility in accessing functionally diverse 1,2,3-triazole derivatives. beilstein-journals.org

Hetero-cyclization Reactions for the 1,2,3-Triazole Ring System

Hetero-cyclization reactions are a cornerstone of synthetic organic chemistry for constructing cyclic compounds. For the 1,2,3-triazole ring system, the Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a widely recognized and powerful method. nih.gov This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I), a variant known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". The CuAAC reaction is highly efficient and regioselective, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov

An example of this strategy is the synthesis of N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine, which involves the diazotization of 4-chloroaniline (B138754) followed by a reaction with 2-aminoacetonitrile hydrochloride. nih.gov This highlights a different pathway that still relies on the fundamental principles of building the triazole core.

Furthermore, 1,2,3-triazole-fused spirochromene derivatives can be obtained through a Huisgen cycloaddition in the presence of pyrrolidine (B122466) as a catalyst. nih.gov This demonstrates the adaptability of cycloaddition reactions to create complex, polycyclic systems incorporating the 1,2,3-triazole moiety.

Green Chemistry Principles Applied to the Synthesis of this compound Analogs

The growing emphasis on environmental sustainability has led to the application of green chemistry principles in the synthesis of 1,2,3-triazole analogs. rsc.org These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. rsc.org

One key area of development is the use of environmentally benign solvents and catalysts. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used as a catalyst in an oxidative cyclization reaction to produce 3,4,5-trisubstituted 1,2,4-triazoles in polyethylene (B3416737) glycol (PEG), a recyclable reaction medium. frontiersin.org This approach is economically viable and has potential for commercial applications.

Ultrasound irradiation is another green technique that has been successfully applied to the synthesis of 1,2,3-triazoles. nih.gov For example, the Huisgen cycloaddition reaction between thiopropargylated 1,2,4-triazole precursors and azidoacetamide derivatives can be performed under ultrasound conditions. This method is significantly less time-consuming and results in almost quantitative yields compared to conventional heating. nih.gov

The development of sustainable synthetic routes, including the use of green solvents, catalysts, and alternative energy sources like microwave and ultrasound, is transforming the synthesis of 1,4-disubstituted 1,2,3-triazoles into a more environmentally friendly process. rsc.org

Structural Characterization Techniques for Synthetic Validation

The unambiguous identification and structural confirmation of synthesized compounds like this compound and its derivatives are essential. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. In the case of 1,2,3-triazole derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For instance, in the ¹H NMR spectrum of 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole, the proton of the triazole ring (C=CH) appears as a singlet at approximately 7.69 ppm. rsc.org The aromatic protons of the 4-chlorophenyl group typically appear as a doublet around 7.74 ppm, while the other aromatic protons and the benzylic CH₂ protons are also readily identifiable. rsc.org

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the triazole ring and the substituted phenyl rings appearing at characteristic chemical shifts. rsc.org For example, the carbons of the triazole ring in 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole appear at approximately 147 ppm and 119 ppm. rsc.org

Table 1: Representative ¹H NMR Data for 4-(4-Chlorophenyl)-1,2,3-triazole Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole | CDCl₃ | 7.74 (d, 2H, Ar-H), 7.69 (s, 1H, C=CH), 7.40-7.29 (m, 7H, Ar-H), 5.57 (s, 2H, CH₂) rsc.org |

| 1-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one | DMSO-d₆ | 7.46–7.50 (d, 2H, ArH), 7.90–7.94 (d, 2H, ArH), 8.12 (s, 1H, C5H), 12.00 (s, 1H, NH) nih.gov |

| 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Not Specified | 3.84 (s, 2H, CH₂), 6.94-7.42 (m, 9H, Ar-H), 12.96 (s, 1H, SH) mdpi.com |

Table 2: Representative ¹³C NMR Data for 4-(4-Chlorophenyl)-1,2,3-triazole Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole | CDCl₃ | 147, 134, 133, 129.21, 129.11, 129.01, 128.87, 128.11, 126, 119, 54 rsc.org |

| 1-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one | DMSO-d₆ | 119.26, 128.77, 128.84, 136.66, 136.72, 152.17 nih.gov |

| 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione | CDCl₃ | 124.43, 127.26, 127.48, 128.74, 130.30, 130.50, 131.58, 132.23, 133, 133.07 nih.gov |

Mass Spectrometry (MS, HRMS, LC-MS, GC-MS) for Molecular Confirmation

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a synthesized compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.govmdpi.com

For 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole, the mass spectrum shows the molecular ion peak (M+) at m/z 269, with a characteristic isotopic peak at m/z 271 (M+2) due to the presence of the chlorine atom. rsc.org Fragmentation patterns observed in the mass spectrum can further support the proposed structure.

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze mixtures and confirm the purity of the synthesized compounds, in addition to providing molecular weight information. rsc.org

Table 3: Representative Mass Spectrometry Data for 4-(4-Chlorophenyl)-1,2,3-triazole Derivatives

| Compound | Ionization Method | m/z (relative intensity %) |

|---|---|---|

| 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole | EI | 269 (M+, 8), 271 (M+2, 2), 268 (60), 267 (65), 241 (32), 178 (65), 149 (94), 123 (69), 104 (65), 91 (100) rsc.org |

| 1-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one | EI (70 eV) | 197 (M²⁺), 195 (M⁺), 127, 125, 113, 111 nih.gov |

| 1-(4-chlorophenyl)-3-phenyl-1H-1,2,4-triazol-5-amine | ESI (positive mode) | Calculated for C₁₄H₁₁N₄Cl: 270.7, Found: 270.6 rsc.org |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole |

| N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine |

| 1-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one |

| 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol |

| 4-(4-Chlorophenyl-)5-Furan-2-yl)-4H-1,2,4-triazole-3-thiol |

| 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione |

| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) are fundamental for the structural elucidation of this compound and its derivatives. They provide crucial information regarding the presence of specific functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the bonds present in the molecule. For this compound derivatives, the IR spectrum reveals key absorptions corresponding to the triazole ring, the chlorophenyl substituent, and the N-H bond of the triazole moiety.

In derivatives such as 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole, characteristic peaks confirm the molecular structure. rsc.org The spectrum of a typical 1,4-disubstituted 1,2,3-triazole would exhibit several key bands:

N-H Stretching: For the parent 1H-triazole, a broad absorption band is expected in the region of 3100-3150 cm⁻¹, corresponding to the N-H stretch of the triazole ring.

Aromatic C-H Stretching: Sharp peaks typically appear just above 3000 cm⁻¹, indicating the C-H stretching vibrations of the phenyl ring.

C=N and N=N Stretching: The triazole ring itself gives rise to characteristic stretching vibrations for C=N and N=N bonds, which are typically observed in the 1400-1600 cm⁻¹ region. ijsr.net

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ range are indicative of the carbon-carbon double bond stretching within the phenyl ring.

C-Cl Stretching: A strong absorption corresponding to the C-Cl bond stretch is expected in the fingerprint region, typically around 1090-1100 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | ~3133 | 1H-Triazole Ring |

| Aromatic C-H Stretch | >3000 | Phenyl Ring |

| C=C Stretch (Aromatic) | 1450-1600 | Phenyl Ring |

| C=N / N=N Stretch | 1400-1600 | Triazole Ring |

| C-N Stretch | 1200-1300 | Aryl-N (Triazole) |

| C-Cl Stretch | 1090-1100 | Chloro-Phenyl |

Data is representative and based on characteristic values for similar structures. rsc.orgijsr.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly the π-electron systems of the aromatic and heterocyclic rings. The gas-phase UV absorption spectrum of the parent 1,2,3-triazole is characterized by a π → π* transition around 205 nm. researchgate.net

For this compound, the spectrum is expected to be more complex due to the conjugation of the phenyl ring with the triazole system. The presence of the chlorophenyl group typically results in a bathochromic (red) shift. The spectrum would likely display two main absorption regions:

A band at a shorter wavelength (around 205-220 nm) corresponding to the π → π* transitions of the 1,2,3-triazole ring. researchgate.net

A more intense band at a longer wavelength (typically 230-260 nm) attributed to the π → π* transition of the extended conjugated system of the 4-chlorophenyl ring. researchgate.net Studies on similar structures, such as 2-(phenylsulfonyl)-2H-1,2,3-triazole, have shown a strong absorption for the benzene (B151609) ring at 236 nm. researchgate.net

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π | ~205-220 | 1,2,3-Triazole Ring |

| π → π | ~230-260 | 4-Chlorophenyl Ring |

Data is predictive based on parent compounds and substituted derivatives. researchgate.net

X-ray Diffraction Studies (Single Crystal X-ray, Powder X-ray Diffraction) for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Both single-crystal and powder XRD techniques are employed to elucidate the solid-state structure of this compound and its derivatives, confirming connectivity and providing precise metric parameters.

Single-Crystal X-ray Diffraction

Single-crystal XRD analysis provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles. For derivatives of 4-(4-chlorophenyl)-1,2,3-triazole, these studies confirm the planarity of the triazole ring and the relative orientation of the phenyl substituent. In complex derivatives, such as those also containing thiazole (B1198619) and pyrazole (B372694) moieties, single-crystal XRD has established the complete molecular conformation. cardiff.ac.uk These studies reveal that such molecules can be essentially planar, with the exception of certain substituent groups that may be oriented perpendicularly to the main molecular plane. cardiff.ac.uk The crystal packing is often stabilized by intermolecular interactions, such as hydrogen bonding and π–π stacking.

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phase of a material and can be used to determine unit cell parameters. For a derivative, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, a PXRD study determined that the compound crystallizes in an orthorhombic system with the space group P222₁. researchgate.net The analysis of the diffraction maxima confirmed the phase purity of the synthesized compound. researchgate.net

The crystallographic data obtained from these studies are essential for understanding structure-property relationships.

| Parameter | Example Derivative 1 Data researchgate.net | Example Derivative 2 Data cardiff.ac.uk |

| Compound | (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate | 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole |

| Technique | Powder XRD | Single-Crystal XRD |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | P222₁ | Pī |

| a (Å) | 20.876 | — |

| b (Å) | 12.111 | — |

| c (Å) | 6.288 | — |

| V (ų) | 1589.7 | — |

| Notes | Unit cell parameters determined from powder diffraction data. | Structure solved by direct methods; asymmetric unit contains two independent molecules. |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method serves as a critical final check for the purity and stoichiometric integrity of a newly synthesized compound like this compound.

The procedure involves comparing the experimentally determined elemental composition ("Found" values) with the theoretically calculated percentages based on the compound's molecular formula ("Calculated" values). A close agreement, typically within ±0.4%, provides strong evidence that the synthesized compound has the correct empirical and molecular formula.

For the target compound, this compound, the molecular formula is C₈H₆ClN₃. nih.gov The theoretical elemental composition is calculated based on its molecular weight (179.62 g/mol ). Research on various triazole derivatives consistently reports elemental analysis data to validate their structures. urfu.rumdpi.comnih.gov

| Element | Molecular Formula | Calculated (%) | Found (%) |

| Carbon (C) | C₈H₆ClN₃ | 53.50 | As measured |

| Hydrogen (H) | C₈H₆ClN₃ | 3.37 | As measured |

| Nitrogen (N) | C₈H₆ClN₃ | 23.40 | As measured |

The "Found" values are obtained experimentally for a synthesized sample and compared against the "Calculated" theoretical values to verify purity and composition.

Computational and Theoretical Investigations of 4 4 Chlorophenyl 1h 1,2,3 Triazole Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and geometry of many-body systems, such as molecules. bhu.ac.in For derivatives of the 1,2,3-triazole family, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311G(d,p), are instrumental in elucidating fundamental molecular properties. nih.govnih.gov These calculations provide a detailed picture of the molecule's electronic distribution, conformational preferences, and vibrational characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The HOMO, which acts as an electron donor, and the LUMO, which functions as an electron acceptor, are central to determining a molecule's reactivity. youtube.commalayajournal.orgacadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. malayajournal.orgacadpubl.eu A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net This analysis helps in understanding the intramolecular charge transfer (ICT) possibilities within the molecule. nih.gov For instance, in a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.orgacadpubl.eu From the HOMO and LUMO energy values, quantum global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. elsevierpure.com

Table 1: Representative FMO and Reactivity Descriptor Data for a Substituted Chlorophenyl Heterocycle Data based on methodology for similar compounds.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.2822 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2715 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.0106 | Indicates chemical stability and reactivity |

| Ionization Potential (I) | 5.2822 | Corresponds to -EHOMO |

| Electron Affinity (A) | 1.2715 | Corresponds to -ELUMO |

| Electronegativity (χ) | 3.2769 | (I+A)/2; Measures the power to attract electrons |

| Chemical Hardness (η) | 2.0053 | (I-A)/2; Measures resistance to charge transfer |

Geometry Optimization and Conformational Landscapes

Theoretical geometry optimization is used to determine the most stable three-dimensional arrangement of atoms in a molecule. Using DFT methods, researchers can calculate the equilibrium geometry, corresponding to the lowest energy state on the potential energy surface. elsevierpure.com For substituted triazoles, a key aspect of their conformation is the dihedral angle between the triazole ring and the attached phenyl rings. researchgate.net

In a study of a related compound, 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, DFT calculations at the B3LYP/6-31G(d,p) level were used to optimize the molecular structure, revealing dihedral angles of 41.61° and 80.73° between the triazole and phenyl rings. researchgate.net For other complex 1,2,3-triazole derivatives containing a 4-chlorophenyl group, calculations have shown that the molecular structure can be slightly out of plane. nih.gov These computational studies can also explore different conformations, such as monomeric, dimeric, and stacked forms, to understand intermolecular interactions in various states. nih.gov The planarity of the molecule is a significant factor, as seen in the analysis of 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, where the triazole ring itself was found to be strictly planar. nih.gov

Prediction and Analysis of Vibrational Spectra

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the absorption bands seen in infrared (IR) and Raman spectroscopy. researchgate.net By computing these frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular vibrations. elsevierpure.com

For a complex derivative, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, theoretical calculations showed good agreement with the experimental IR and Raman spectra. nih.gov This correlation confirms the synthesized structure and allows for a detailed assignment of vibrational modes with the help of procedures like the polynomic scaling equation (PSE). nih.gov Such analyses can elucidate the effects of substituents, like the chlorine atom on the phenyl ring, on the molecule's vibrational properties. nih.gov Characteristic absorption bands for the 1,2,4-triazole (B32235) ring, a related isomer, include N=N stretching around 1570-1550 cm⁻¹ and C=N stretching between 1600-1411 cm⁻¹. ijsr.net

Table 2: Representative Vibrational Frequencies (cm⁻¹) for Triazole Derivatives Illustrative data based on findings for related triazole structures.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3350 - 3250 | Stretching of the N-H bond in the triazole ring |

| C-H Aromatic Stretch | 3100 - 3000 | Stretching of C-H bonds on the phenyl ring |

| C=N Stretch | 1600 - 1411 | Stretching of the carbon-nitrogen double bond in the ring |

| N=N Stretch | 1570 - 1550 | Stretching of the nitrogen-nitrogen double bond in the ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. kashanu.ac.ir These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular features are important for their biological function.

For a series of 1,2,4-triazole derivatives, QSAR models were developed to predict their antimicrobial activities. kashanu.ac.ir These models utilized a variety of molecular descriptors, including:

Constitutional descriptors: Basic molecular properties.

Edge adjacency indices: Describing topology and connectivity.

3D-MoRSE (3D-Molecule Representation of Structures based on a Equation): Encoding 3D structural information.

GETAWAY (GEometry, Topology, and Atom-Weights AssemblY): Descriptors based on molecular geometry and atomic properties.

Burden eigenvalues: Derived from a matrix representation of the molecule.

Using multiple linear regression (MLR), these descriptors were used to build models that showed a strong correlation (with correlation coefficients approaching 0.9) between the calculated descriptors and the experimentally observed antimicrobial activity. kashanu.ac.ir Such results indicate that QSAR models can reliably predict the biological potential of new triazole derivatives, making it a powerful tool in the design of compounds like 4-(4-chlorophenyl)-1H-1,2,3-triazole for specific biological targets. kashanu.ac.ir

Molecular Docking Simulations to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme, to form a stable complex. researchgate.net This method is widely used to understand the mechanism of action of potential drugs by identifying key interactions at the molecular level. derpharmachemica.compensoft.net For triazole derivatives, docking studies have been crucial in exploring their potential as inhibitors of various enzymes implicated in diseases like cancer. nih.govijcrcps.com

The process involves placing the ligand into the binding site of a receptor and calculating a score that estimates the binding affinity. derpharmachemica.com These simulations can reveal crucial binding modes and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-receptor complex. nih.gov

Prediction of Binding Affinity and Binding Modes to Biological Receptors

Molecular docking simulations provide two key pieces of information: the binding affinity, often expressed as a docking score in kcal/mol, and the binding mode, which describes the specific interactions between the ligand and the amino acid residues in the receptor's active site. sci-hub.se A lower (more negative) binding energy generally indicates a more stable and favorable interaction. ijcrcps.com

Studies on compounds with the 4-chlorophenyl moiety have demonstrated specific and potent interactions. For example, docking of 4-(4-chlorophenyl)imidazole into the active site of the enzyme CYP450 2B6 revealed a crucial hydrogen bond with the amino acid residue Thr302. researchgate.net In another study, docking of 1,2,4-triazole derivatives into the aromatase enzyme active site yielded binding energies as low as -9.96 kcal/mol. ijcrcps.com The visualization of the docked pose showed that the N4 nitrogen of the triazole ring coordinated with the iron atom of the enzyme's heme group, while the phenyl ring engaged in a pi-cation interaction with an arginine residue (Arg115). ijcrcps.com Such detailed insights into binding affinity and interaction patterns are essential for optimizing the structure of lead compounds to enhance their potency and selectivity. acs.org

Table 3: Representative Molecular Docking Results for Chlorophenyl-Triazole Derivatives and Related Structures

| Ligand Type | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1,2,3-Triazole Derivative | PIM-1 Kinase | -8.952 | Not specified |

| 1,2,3-Triazole Derivative | HSP90 | -9.836 | Not specified |

| 2-(4-chlorophenyl)-triazole Derivative | MMP-2 | Not specified | Not specified |

| 1,2,4-Triazole Derivative | Aromatase | -9.96 | Arg115, Heme (Fe) |

| 4-(4-chlorophenyl)imidazole | CYP450 2B6 | Not specified | Thr302 |

Structure Activity Relationship Sar Investigations of 4 4 Chlorophenyl 1h 1,2,3 Triazole Derivatives

Systematic Modification of the 4-(4-Chlorophenyl) Moiety and its Impact on Biological Efficacy

The electronic nature of substituents on the phenyl ring plays a significant role in modulating biological activity. The chlorine atom at the para-position is a well-studied feature, but replacing it with other halogens or electron-withdrawing/donating groups provides crucial SAR insights.

In studies of 1,2,4-triazole (B32235) derivatives, which can offer comparative insights, the presence and position of halogen atoms on the phenyl ring are critical for activity. For instance, in a series of antifungal 1,2,4-triazole derivatives, compounds with a 4-chlorophenyl moiety showed significant activity. icm.edu.pl Further studies on related triazole compounds revealed that di-halogenated phenyl groups, such as 3,4-dichlorobenzyl, can enhance antibacterial and antifungal efficacy compared to mono-halogenated ones. nih.gov The introduction of a trifluoromethyl (CF3) group, a strong electron-withdrawing group, at the para-position of the phenyl ring has also been shown to produce potent antifungal activity in some triazole analogues. nih.gov

Research on N-[5-(substitutedphenyl)-1H-1,2,3-triazol-1-yl]isonicotinamide derivatives provided data on how different substituents on the phenyl ring affect antimicrobial and anti-inflammatory activity.

Table 1: Effect of Phenyl Ring Substituents on Biological Activity

| Compound | Phenyl Substituent (R) | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 1a | 4-Cl | Good | High |

| 1b | 4-OH | Good | High |

| 1c | 4-NO₂ | Good | High |

| 1d | 4-OCH₃ | Good | Moderate |

| 1e | 4-N(CH₃)₂ | Good | Moderate |

Data derived from studies on N-[5-(substitutedphenyl)-1H-1,2,3-triazol-1-yl]isonicotinamide derivatives. mdpi.com

These findings underscore the importance of the electronic properties conferred by the substituent. Halogens and nitro groups, being electron-withdrawing, often lead to higher potency. mdpi.com

The position of substituents on the phenyl ring is as crucial as their chemical nature. Shifting a substituent from the para (4) position to the meta (3) or ortho (2) position can dramatically alter a compound's shape, electronic distribution, and ability to interact with a biological target.

For example, in a series of anticancer 1,2,4-triazole derivatives, the placement of chloro and bromo groups on the phenyl ring was explored. researchgate.net A compound with 2,4-dichloro substitution on the phenyl ring showed different activity compared to one with only a 4-chloro substituent. researchgate.net Similarly, studies on antiproliferative 1,2,4-triazoles revealed that the position of a trifluoromethyl substituent on the phenyl ring (meta- vs. para-) was directly correlated to its selective activity against specific cancer cell lines, indicating that even a small change in structure can have a substantial effect on activity.

The introduction of non-halogen substituents also provides valuable SAR data. In one study, replacing a 4-chloro substituent with a 4-methoxy group on the phenyl ring of a 1,2,4-triazole resulted in a less potent compound, highlighting the potential negative impact of electron-donating groups in that specific series.

Exploration of Substitutions on the 1,2,3-Triazole Ring Nitrogen Atoms and Their Influence on Activity

The 1,2,3-triazole ring has two potential sites for substitution: the N1 and N2 positions. The regioselectivity of substitution significantly impacts the molecule's properties and biological activity. scielo.br The N1- and N2-substituted isomers possess different electronic and structural properties, including stability, polarity, and hydrogen bonding capabilities, which can influence their interaction with biological macromolecules. illinoisstate.edu

Generally, the N2-H tautomer is considered the most stable. scielo.br However, synthetic reactions often favor substitution at the N1 position first due to higher electron density. scielo.br The choice of substituent and reaction conditions can be tuned to favor one isomer over the other. rsc.org For instance, the presence of bulky substituents at the C4 and C5 positions of the triazole ring can sterically hinder N1 substitution, thus favoring the formation of the N2 isomer. scielo.br

In the context of 4-phenyl-1,2,3-triazoles, methylation can occur at the N3 position (to form a mesoionic carbene precursor) or the N1 position. nih.gov These different substitution patterns lead to distinct electronic properties. For example, in iridium complexes, a 1-methyl-4-phenyl-1H-1,2,3-triazole ligand (N1 substituted) induces stronger stabilization of the highest occupied molecular orbital (HOMO) compared to its N3-methylated mesoionic carbene counterpart. nih.gov This demonstrates that the specific nitrogen atom undergoing substitution on the triazole ring profoundly alters the electronic landscape of the entire molecule, which is a key determinant of its biological function. illinoisstate.edunih.gov

Design and Synthesis of Hybrid Molecules Incorporating 1,2,3-Triazoles as Linkers and Pharmacophores

The 1,2,3-triazole ring is an exceptional linker or spacer in medicinal chemistry, often used to connect two or more pharmacophoric units to create hybrid molecules with potentially enhanced or novel biological activities. tandfonline.comresearchgate.net This approach is facilitated by the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.comresearchgate.net

The triazole linker is not merely a passive connector; its inherent properties, such as a strong dipole moment, aromaticity, and hydrogen bond accepting capability, allow it to actively participate in binding interactions with biological targets. nih.gov It can serve as a rigid scaffold that holds other functional groups in an optimal spatial orientation for interaction with a receptor or enzyme active site. researchgate.net

Numerous studies have demonstrated the success of this strategy. For example:

Anticancer Hybrids: A novel series of 1,2,3-triazole/quinazoline-4-one hybrids were designed where the 1-(4-chlorophenyl)-1H-1,2,3-triazole moiety was linked to a quinazolin-4-one scaffold. nih.gov These hybrids were evaluated as dual inhibitors of EGFR and BRAFV600E kinases, showing potent antiproliferative activity. nih.gov

HIV-1 Inhibitors: Phenylalanine derivatives were linked to a 4-phenyl-1H-1,2,3-triazole scaffold to create novel HIV-1 capsid (CA) inhibitors. nih.gov These compounds showed potent antiviral activities by directly interacting with the CA protein. nih.gov

Tau Protein Probes: The 1,2,3-triazole ring was used to replace the unstable trans-butadiene bridge in a known tau protein imaging agent. rsc.org This modification connected a benzothiazole (B30560) unit to a pyridine (B92270) ring, leading to new ligands for detecting pathological protein aggregates in neurodegenerative diseases. rsc.org

In these examples, the 4-(4-chlorophenyl)-1,2,3-triazole unit acts as both a key pharmacophore and a structural linker, highlighting its dual role in the design of complex, biologically active molecules. researchgate.net

Conformational Analysis and Bioisosteric Replacements Strategies

The three-dimensional conformation of a molecule is critical for its biological activity. Conformational analysis of 4-(4-chlorophenyl)-1H-1,2,3-triazole derivatives helps to understand their preferred shapes and how they fit into biological targets. For instance, in 1,4-disubstituted triazoles, the molecule can adopt various conformations, including extended and bent forms. mdpi.com The specific conformation is influenced by the nature of the substituents on both the phenyl and triazole rings.

Bioisosterism is a powerful strategy in drug design where one part of a molecule is replaced by a chemically different group with similar physical or chemical properties to enhance desired activities or reduce toxicity. cambridgemedchemconsulting.com The this compound scaffold is frequently involved in such strategies.

Key bioisosteric replacements include:

Triazole as an Amide Isostere: The 1,4-disubstituted 1,2,3-triazole ring is widely used as a bioisostere for the trans-amide bond. unimore.itnih.gov It mimics the geometry, planarity, and dipole moment of the amide group but offers greater metabolic stability. unimore.it This replacement has been used to improve the efficacy and reduce the toxicity of parent compounds. nih.gov

Triazole as a Ring Isostere: The 1,2,3-triazole ring can act as a bioisostere for other aromatic or heterocyclic rings. In one study, replacing a 1H-1,2,3-triazole with a 1H-tetrazole ring in a series of benzamides resulted in enhanced anti-leukemic activity. nih.gov

Mechanistic Correlations of Specific Structural Features with Observed Biological Outcomes

The biological activity of this compound derivatives arises from a combination of their specific structural and electronic features, which dictate how they interact with their molecular targets.

Role of the 4-Chlorophenyl Moiety: The electron-withdrawing nature of the chlorine atom at the para-position significantly influences the electronic distribution of the entire molecule. This can enhance binding to target proteins through specific electronic interactions. In some antifungal agents, the 4-chlorophenyl group is a common feature among the most active compounds, suggesting it is crucial for interacting with the active site of the target enzyme, such as lanosterol (B1674476) 14α-demethylase. icm.edu.pl

The Triazole Ring as a Pharmacophore: The 1,2,3-triazole ring itself is not just a linker but an active pharmacophore. tandfonline.comresearchgate.net Its nitrogen atoms can act as hydrogen bond acceptors, while the C-H proton can act as a weak hydrogen bond donor. researchgate.net This allows the triazole ring to form key interactions within a binding pocket. For example, in HIV-1 capsid inhibitors, the triazole core is involved in direct and effective interactions with the target protein. nih.gov

The strategic combination of these structural elements—the substituted phenyl ring, the versatile triazole core, and the appended pharmacophores—allows for the fine-tuning of biological activity, leading to the development of highly potent and selective therapeutic candidates.

Biological and Pharmacological Activities of 4 4 Chlorophenyl 1h 1,2,3 Triazole Analogs in Vitro and in Vivo Non Human Studies

Research on Anticancer and Antiproliferative Properties

Analogs of 4-(4-chlorophenyl)-1H-1,2,3-triazole have emerged as a promising class of compounds with significant anticancer and antiproliferative potential. Their ability to inhibit the growth of various cancer cell lines and modulate key cellular pathways involved in cancer progression has been the subject of numerous scientific investigations.

Derivatives of this compound have demonstrated notable efficacy in halting the proliferation of a wide array of human cancer cell lines. For instance, certain andrographolide-based 1,2,3-triazole derivatives have shown significant antiproliferative activity against pancreatic (PANC-1), colorectal (HCT116), melanoma (A375), and breast (MCF-7) cancer cells, with IC50 values often falling below 10 µM. nih.gov In many cases, these derivatives exhibited greater antiproliferative activity than the parent andrographolide (B1667393) compound. nih.gov

Similarly, novel 1,2,3-triazole-amino acid conjugates have been reported to inhibit the proliferation of breast (MCF-7) and liver (HepG2) cancer cells by more than 30% at concentrations below 10 µM. mdpi.com Specific coumarin-triazole hybrids have also displayed potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 2.66 to 10.08 μM. nih.gov Furthermore, certain thieno[2,3-d]pyrimidine (B153573) derivatives incorporating an isoxazole (B147169) moiety, which can be considered structurally related to triazoles, have exhibited broad-spectrum and potent cytotoxicity against lung (A549), colorectal (HCT116), and breast (MCF-7) cancer cell lines. researchgate.net One particular compound, 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine, showed exceptionally high potency against these cell lines. researchgate.net

The antiproliferative effects are not limited to solid tumors. Synthetic 1,2,4-triazole-3-carboxamide derivatives have shown a significant antiproliferative effect in leukemia cell lines. researchgate.net A specific 1,2,3-triazole analog, 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol (T-12), has been identified as a potent inhibitor of breast cancer cell proliferation in both MCF-7 and MDA-MB-231 cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected this compound Analogs

| Compound Class | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| Andrographolide-based 1,2,3-triazole derivatives | PANC-1, HCT116, A375, MCF-7 | IC50 values often < 10 µM; more potent than parent compound. nih.gov |

| 1,2,3-Triazole-amino acid conjugates | MCF-7, HepG2 | >30% inhibition at <10 µM. mdpi.com |

| Coumarin-triazole hybrids | MCF-7 | IC50 values between 2.66 and 10.08 μM. nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | A549, HCT116, MCF-7 | Broad-spectrum and potent cytotoxicity. researchgate.net |

| 1,2,4-Triazole-3-carboxamide derivatives | Leukemia cell lines | Significant antiproliferative effect. researchgate.net |

The anticancer effects of this compound analogs are often mediated through the modulation of fundamental cellular processes. A prominent mechanism is the induction of apoptosis, or programmed cell death. For example, the triazole precursor N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide (P7a) has been shown to significantly increase the proportion of apoptotic cells in the MCF-7 breast cancer cell line. nih.goveurekaselect.com This process is often accompanied by an increase in mitochondrial membrane permeabilization, a key event in the intrinsic apoptotic pathway. nih.gov The compound T-12 also induces apoptosis in MCF-7 and MDA-MB-231 cells. nih.gov

Cell cycle arrest is another critical mechanism. Compound P7a was found to arrest cell proliferation at the G1 phase in the MCF-7 cell line. nih.goveurekaselect.com Similarly, the triazole analog T-12 induced significant cell cycle arrest in breast cancer cells. nih.gov Other studies on different heterocyclic compounds have also highlighted the induction of G2/M phase cell cycle arrest. mdpi.com

Furthermore, some analogs exert their effects through the regulation of autophagy and the generation of reactive oxygen species (ROS). The compound T-12 was found to induce autophagy-dependent apoptosis in breast cancer models, a process that was linked to an increase in ROS. nih.gov The inhibition of ROS by N-acetyl-L-cysteine was able to protect the cancer cells from both autophagy and apoptosis, highlighting the critical role of oxidative stress in the compound's mechanism of action. nih.gov Compound P7a also caused the generation of ROS in MCF-7 cells. nih.goveurekaselect.com

Table 2: Cellular Mechanisms of Action of this compound Analogs

| Compound/Analog | Cellular Mechanism | Cancer Cell Line(s) |

|---|---|---|

| T-12 | Apoptosis, Autophagy, Cell Cycle Arrest, ROS Generation | MCF-7, MDA-MB-231 nih.gov |

| P7a | Apoptosis, Cell Cycle Arrest (G1 phase), ROS Generation | MCF-7 nih.goveurekaselect.com |

| Andrographolide-based 1,2,3-triazole derivative 12 | Apoptosis, Cell Cycle Arrest (G2/M phase) | PANC-1 nih.gov |

At the molecular level, this compound analogs can interfere with specific enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. One such target is the p53-MDM2 interaction. The p53 protein is a critical tumor suppressor, and its activity is often inhibited in cancer cells by the MDM2 protein. Small-molecule inhibitors that block the MDM2-p53 interaction can reactivate p53, leading to cell cycle arrest or apoptosis. nih.govijpba.infomdpi.com While direct inhibition of the p53-MDM2 interaction by a this compound analog has not been explicitly detailed in the provided context, the induction of p53-dependent apoptosis by other anticancer agents that inhibit thymidylate synthase highlights a relevant mechanism. nih.gov

Thymidylate synthase (TS) is another key enzyme in DNA synthesis and a well-established target for cancer chemotherapy. Inhibition of TS can lead to DNA damage and trigger p53-dependent apoptotic responses in cancer cells. nih.gov The investigation of 1,2,4-triazole-3-carboxamide derivatives as potential antimetabolites suggests that they may interfere with nucleotide synthesis pathways, a mechanism that could involve enzymes like thymidylate synthase. researchgate.net

Furthermore, the triazole precursor P7a was shown to induce apoptosis through the intrinsic pathway, as evidenced by the increased activity of caspase-9 and caspase-3/7 in MCF-7 cells. nih.gov The activation of these caspases is a hallmark of the apoptotic cascade.

Research on Antimicrobial Activities

In addition to their anticancer properties, analogs of this compound have been investigated for their ability to combat microbial infections. These compounds have shown promise as both antibacterial and antifungal agents.

Derivatives of 1,2,4-triazole (B32235) have demonstrated considerable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. For instance, certain 1,2,4-triazole-1,2,3-triazole hybrids have shown activity against Staphylococcus aureus and Escherichia coli. sci-hub.se The hybridization of 1,2,4-triazoles with other pharmacophores, such as ciprofloxacin, has led to compounds with enhanced antibacterial potency, including against drug-resistant strains like MRSA. sci-hub.se

Some novel ofloxacin (B1677185) analogs incorporating a 1,2,4-triazole moiety have exhibited antibacterial properties against S. aureus and E. coli that are comparable to the parent drug. nih.gov Furthermore, certain 1-(dihalobenzyl)-1,2,4-triazole-3-thiones have shown potent bioactivity against both Gram-positive bacteria, including S. aureus, and Gram-negative bacteria like E. coli. nih.gov The antibacterial activity of 1,2,3-triazole and 1,2,4-triazole-containing hybrids against Staphylococcus aureus is a significant area of research, with these compounds acting as potent inhibitors of key bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov

Table 3: Antibacterial Activity of Selected this compound Analogs

| Compound Class | Bacterial Strain(s) | Key Findings |

|---|---|---|

| 1,2,4-Triazole-1,2,3-triazole hybrids | S. aureus, E. coli | Considerable activity. sci-hub.se |

| Ofloxacin-1,2,4-triazole analogs | S. aureus, E. coli | Activity comparable to ofloxacin. nih.gov |

| 1-(Dihalobenzyl)-1,2,4-triazole-3-thiones | S. aureus, E. coli | Potent bioactivity. nih.gov |

The 1,2,4-triazole scaffold is a core component of many clinically used antifungal drugs, and novel analogs continue to be developed. A hybrid benzothiazolyl-triazole analog, 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has demonstrated significant potential as an antifungal agent with a low minimum inhibitory concentration (MIC) value against Candida albicans. ekb.eg

Other 1,2,4-triazole derivatives have exhibited excellent to moderate antifungal activity against various Candida species. ekb.egnih.gov The antifungal activity is often influenced by the specific substituents on the triazole ring and the nature of any hybridized moieties. ekb.egnih.govresearchgate.net

Research has also extended to agricultural applications, with glycerol (B35011) derivatives bearing 1,2,3-triazole fragments being evaluated for their fungicidal activity against Asperisporium carica, the causative agent of black spot disease in papaya. nih.gov One of the most active compounds identified was 4-(3-chlorophenyl)-1-((2,2-dimethyl-1,3-dioxolan-4-yl) methyl)-1H-1,2,3-triazole. nih.gov The leaves of the Carica papaya plant itself have also been shown to possess antifungal activity against Candida albicans. ijbcp.com

Table 4: Antifungal Activity of Selected this compound Analogs

| Compound Class | Fungal Species | Key Findings |

|---|---|---|

| 5-(Benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida albicans | MIC value of 0.39 μg/mL. ekb.eg |

| Glycerol derivatives with 1,2,3-triazole fragments | Asperisporium carica | Significant inhibition of fungal growth. nih.gov |

Antitubercular Activity against Mycobacterium tuberculosis Strains

Tuberculosis remains a global health threat, necessitating the development of new and effective therapeutic agents. nih.gov Analogs of this compound have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis (Mtb).

A focused library of 1,4-disubstituted-1,2,3-triazole derivatives was synthesized and evaluated for their in vitro activity against the Mtb H37Ra strain. Several of these compounds demonstrated promising inhibitory activity, with Minimum Inhibitory Concentration (MIC) values ranging from 5.8 to 29.9 µg/mL. rsc.org Structure-activity relationship (SAR) studies revealed that the presence of a chloro-group at the R3 position of the benzyl (B1604629) ring, coupled with a methyl group at the R6 position of the p-tolyloxy ring, resulted in the most potent compound in the series, exhibiting an MIC of 5.8 µg/mL. rsc.org

In another study, a series of 1,2,4-triazole derivatives were synthesized and tested against various mycobacterial strains. One of the most active compounds, C4, which features a pyridine (B92270) substituent, showed significant activity against M. tuberculosis H37Ra with an MIC of 0.976 μg/mL. nih.gov Further research on 1,2,4-triazole derivatives identified compounds 21 and 28 as potent antitubercular agents against the Mtb H37Rv strain, with MIC values between 0.03 and 0.13 μg/mL. These compounds were also effective against multidrug-resistant (MDR) and extensive drug-resistant (XDR) clinical isolates. johnshopkins.edu

Additionally, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases were evaluated against H37Rv and MDR strains of Mtb. The parent compound exhibited promising activity with MICs of 5.5 µg/mL and 11 µg/mL against H37Rv and MDR strains, respectively. mdpi.com

| Compound Series | Mycobacterium Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 1,4-Disubstituted-1,2,3-triazoles | Mtb H37Ra | 5.8 - 29.9 µg/mL | rsc.org |

| Pyridine-1,2,4-triazole derivative (C4) | M. tuberculosis H37Ra | 0.976 µg/mL | nih.gov |

| 1,2,4-Triazole derivatives (21 and 28) | Mtb H37Rv | 0.03 - 0.13 µg/mL | johnshopkins.edu |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Mtb H37Rv | 5.5 µg/mL | mdpi.com |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR-Mtb | 11 µg/mL | mdpi.com |

Antiviral Potentials (e.g., Anti-HIV Activity, Inhibition of HIV-1 Capsid Protein)

The human immunodeficiency virus (HIV) continues to be a major global health issue, and the development of novel antiretroviral agents is crucial. nih.gov The 1,2,3-triazole scaffold has been identified as a promising framework for the design of anti-HIV agents, with derivatives capable of inhibiting various viral enzymes. nih.gov

A series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives were designed as inhibitors of the HIV-1 capsid (CA) protein, a critical component in both early and late stages of the viral replication cycle. nih.gov Many of these analogs showed potent antiviral activities, with one of the most prominent compounds, 6a-9, exhibiting an EC50 of 3.13 μM. nih.gov Further studies on 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives identified compound II-10c with a remarkable anti-HIV activity (EC50 = 2.13 μM) and low cytotoxicity (CC50 > 35.49 μM). rsc.org

The 1,4-disubstituted-1,2,3-triazole moiety has also been investigated as a bioisostere for the amide bond in inhibitors of the HIV-1 viral infectivity factor (Vif). One such analog demonstrated significant cell-based anti-HIV activity with an IC50 of 1.2 μM in H9 cells. nih.gov

| Compound Series | Target | Activity | Reference |

|---|---|---|---|

| 4-Phenyl-1H-1,2,3-triazole phenylalanine derivative (6a-9) | HIV-1 | EC50 = 3.13 µM | nih.gov |

| 1,4-Disubstituted 1,2,3-triazole phenylalanine derivative (II-10c) | HIV-1 | EC50 = 2.13 µM | rsc.org |

| 1,4-Disubstituted 1,2,3-triazole phenylalanine derivative (II-10c) | Cytotoxicity | CC50 > 35.49 µM | rsc.org |

| 1,4-Disubstituted-1,2,3-triazole (Vif inhibitor) | HIV-1 | IC50 = 1.2 µM (H9 cells) | nih.gov |

Investigations into Other Pharmacological Research Areas

Anti-inflammatory and Analgesic Effects

Chronic inflammation is implicated in a multitude of diseases, and the search for novel anti-inflammatory agents is ongoing. Analogs of 1,2,4-triazole have demonstrated significant potential in this area. In a study evaluating newly synthesized 1,2,4-triazole derivatives, one compound showed a 91% inhibition of carrageenan-induced paw edema in an in vivo model, which was superior to the standard drug ibuprofen (B1674241) (82% inhibition). nih.govresearchgate.net Another derivative in the same study showed comparable results to ibuprofen with 81% inhibition. nih.govresearchgate.net For analgesic effects, one of these compounds produced a significant 83% reduction in acetic acid-induced writhing. researchgate.net

Further research into a series of 1,2,4-triazole derivatives found that the most active compound exhibited anti-inflammatory activity similar to the standard drug indomethacin (B1671933) in a carrageenan-induced rat paw edema model. mdpi.com Another study synthesized a series of 1,2,4-triazole derivatives and found that the most potent compounds showed greater percentage inhibition of paw edema than ibuprofen. crpsonline.com One compound, in particular, showed 53% inhibition compared to 46% for ibuprofen. crpsonline.com

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol | Carrageenan-induced paw edema | 91% inhibition | nih.govresearchgate.net |

| (S)-1-(6-Phenyl-7H- nih.govmdpi.comnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazin-3-yl)ethanol | Carrageenan-induced paw edema | 81% inhibition | nih.govresearchgate.net |

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol | Acetic acid-induced writhing | 83% reduction | researchgate.net |

| 4-[(4-methylphenyl) sulfonyl]-5-phenyl-4H-1,2,4-triazole-3-thiol derivative | Carrageenan-induced paw edema | 53% inhibition | crpsonline.com |

Anticonvulsant Properties

Epilepsy is a common neurological disorder, and the development of new anticonvulsant drugs with improved efficacy and fewer side effects is a critical area of research. nih.gov Derivatives of 1,2,4-triazole have been extensively studied for their anticonvulsant properties.

A series of N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters were synthesized and screened for anticonvulsant activity. nih.gov Several of these compounds showed protection against seizures in the 6Hz and maximal electroshock (MES) tests, with one promising compound being active at 100 mg/kg without exhibiting neurotoxicity. nih.gov

In another study, 4-alkyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones were evaluated. The compound with a butyl substitution showed the strongest anticonvulsant activity in the MES test, with an ED50 value of 38.5 mg/kg. nih.gov Further investigations into 4-alkyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones confirmed their anticonvulsant effects in the MES model were greater than that of valproate. lookchem.com

| Compound Series | Test Model | Activity | Reference |

|---|---|---|---|

| N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine ester | 6Hz and MES tests | Active at 100 mg/kg | nih.gov |

| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MES test | ED50 = 38.5 mg/kg | nih.gov |

| 5-(3-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 6Hz test | ED50 = 61.1 - 169.7 mg/kg | unifi.it |

| 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 6Hz test | ED50 = 59.7 - 136.2 mg/kg | unifi.it |

Antidiabetic and Antimalarial Investigations

Triazole derivatives have emerged as potential therapeutic agents for the management of diabetes mellitus. nih.gov Their mechanism of action often involves the inhibition of key enzymes in carbohydrate metabolism, such as α-amylase and α-glucosidase. nih.gov

A series of novel 1,2,4-triazole-based derivatives were designed as dual inhibitors of these enzymes. Two compounds, in particular, demonstrated strong α-glucosidase inhibition with IC50 values of 0.27 ± 0.01 µg/mL and 0.31 ± 0.01 μg/mL, surpassing the activity of the standard drug acarbose. nih.gov These compounds also showed potent α-amylase inhibition with IC50 values of 0.19 ± 0.01 μg/mL and 0.26 ± 0.01 μg/mL. nih.gov

The global fight against malaria is hampered by the emergence of drug-resistant strains of Plasmodium falciparum. mdpi.com Triazole-containing compounds have shown promise as new antimalarial agents.

A series of 1,2,3-triazole-naphthoquinone conjugates were synthesized and evaluated for their in vitro antimalarial activity against a chloroquine-sensitive strain of P. falciparum. The most active compounds in this series exhibited IC50 values of 0.8 μM and 1.2 μM. mdpi.com In another study, 4-(4-ethynylphenyl)-triazole derivatives of chloroquine (B1663885) were found to be equally active against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. mdpi.com

Furthermore, a library of amine-substituted 1,2,4-triazolo[4,3-a]pyrazines, which included a 3-(4-chlorophenyl) moiety, were screened against the P. falciparum 3D7 strain. The tertiary alkylamine products in this series displayed antimalarial activity with IC50 values ranging from 9.90 to 23.30 µM. nih.gov

| Compound Series | Target/Strain | Activity | Reference |

|---|---|---|---|

| 1,2,4-Triazole derivative (Compound 4) | α-Glucosidase | IC50 = 0.27 µg/mL | nih.gov |

| 1,2,4-Triazole derivative (Compound 10) | α-Glucosidase | IC50 = 0.31 µg/mL | nih.gov |

| 1,2,3-Triazole-naphthoquinone conjugate (3s) | P. falciparum (CQS) | IC50 = 0.8 µM | mdpi.com |

| 1,2,3-Triazole-naphthoquinone conjugate (3j) | P. falciparum (CQS) | IC50 = 1.2 µM | mdpi.com |

| Amine-substituted triazolopyrazines | P. falciparum 3D7 | IC50 = 9.90 - 23.30 µM | nih.gov |

Neuroprotective Agent Studies

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. There is a critical need for therapeutic agents that can protect neurons from damage. A 1,2,4-triazole derivative, SYS18, has been investigated for its neuroprotective effects in a rat model of acute ischemic stroke. nih.gov This compound was found to reduce neurological scores, cerebral edema, and pathological damage to brain tissue. Its neuroprotective mechanism involves protecting the integrity of the blood-brain barrier (BBB) by inhibiting glycocalyx degradation and regulating the expression of tight junction proteins. nih.gov Pharmacokinetic studies also demonstrated that the compound has good BBB penetration. nih.gov

Agrochemical Applications of 4 4 Chlorophenyl 1h 1,2,3 Triazole Derivatives

Development and Evaluation of Novel Fungicides

The 1,2,3-triazole ring serves as a valuable pharmacophore in the design of new fungicides. nih.gov Research in this area has involved the synthesis of novel derivatives of 4-(4-Chlorophenyl)-1H-1,2,3-triazole and their subsequent evaluation against economically important plant pathogens. A prominent strategy involves conjugating the this compound moiety with natural products, such as triterpenes, to create hybrid molecules with potentially enhanced biological activity. mdpi.com

Studies have been conducted to assess the antifungal efficacy of this compound derivatives against a panel of plant pathogenic fungi. In one such study, novel conjugates of oleanane-type triterpenes with the this compound moiety were synthesized and tested. mdpi.com The in vitro antifungal activity was determined by measuring the inhibition of mycelial growth at a concentration of 50 μg/mL. nih.gov

The results indicated that these derivatives possess a broad spectrum of antifungal activity. mdpi.com Specifically, the compounds demonstrated notable efficacy against several destructive pathogens, including Sclerotinia sclerotiorum, which causes white mold; Botrytis cinerea, the agent of gray mold; and Rhizoctonia solani, which leads to root rot. mdpi.com

The table below presents the in vitro mycelial growth inhibition rates for two representative compounds, an oleanolic acid derivative (Compound 1f) and a maslinic acid derivative (Compound 2f), both featuring the this compound scaffold.

Table 1: In Vitro Antifungal Activity of this compound Derivatives Data represents the percentage of mycelial growth inhibition at a concentration of 50 μg/mL.

| Compound ID | Parent Molecule | Sclerotinia sclerotiorum | Botrytis cinerea Pers | Rhizoctonia solani Kuhn | Fusarium oxysporum | Cercospora arachidicola | Phytophthora capsici |

| 1f | Oleanolic Acid | 83.1% | 61.3% | 58.5% | 31.7% | 35.6% | 45.3% |

| 2f | Maslinic Acid | 87.7% | 65.4% | 61.2% | 34.8% | 39.5% | 49.6% |

Source: mdpi.com

As the data indicates, both derivatives exhibited particularly significant inhibitory effects against Sclerotinia sclerotiorum, with inhibition rates exceeding 83%. mdpi.com The maslinic acid derivative (2f) consistently showed slightly higher activity across the tested pathogens compared to the oleanolic acid derivative (1f). While no specific in vivo test results for these exact compounds are detailed, promising in vitro results often serve as a basis for further evaluation in whole-plant systems. uni-plovdiv.bguni-plovdiv.bg

The analysis of structure-activity relationships (SAR) is crucial for optimizing the fungicidal potency of lead compounds. For the 1,2,3-triazole derivatives conjugated with triterpenes, several key SAR observations have been made. mdpi.com

The nature of the substituent on the phenyl ring of the triazole moiety significantly influences antifungal activity. A comparative analysis of derivatives with different substituents (e.g., chloro, fluoro, bromo, nitro, methyl) on the phenyl ring revealed that the presence and position of these groups are critical. The derivatives containing a 4-chlorophenyl group (compounds 1f and 2f) were among the most effective, particularly against Sclerotinia sclerotiorum. mdpi.com

The general findings from these SAR studies can be summarized as follows:

Effect of Phenyl Substituent: The antifungal effects of compounds containing substituents on the phenyl ring were noteworthy. For instance, against Sclerotinia sclerotiorum, the 4-chloro (compounds 1f, 2f) and 4-bromo (compounds 1g, 2g) derivatives showed particularly prominent activity, with inhibition rates ranging from 83.1% to 89.6%. This suggests that electron-withdrawing halogen groups at the para position of the phenyl ring contribute positively to the fungicidal efficacy against certain pathogens. mdpi.com

Influence of the Triterpene Scaffold: The underlying natural product scaffold also plays a role. As seen in the table, the maslinic acid-based conjugate (2f) consistently demonstrated slightly superior antifungal activity compared to the oleanolic acid-based one (1f), indicating that the additional hydroxyl group in maslinic acid may enhance the compound's interaction with the fungal target. mdpi.com

These insights provide a rational basis for the future design of more potent fungicides based on the this compound framework.

Exploration of Pesticidal Activities

While the fungicidal properties of this compound derivatives have been the primary focus of investigation, the broader family of triazole heterocycles is known for a wide range of agrochemical applications, including use as herbicides and insecticides. rjptonline.org However, based on available scientific literature, specific studies detailing the insecticidal, herbicidal, or other non-fungicidal pesticidal activities of derivatives of the this compound scaffold are not extensively documented. Further research is required to explore the full potential of this specific chemical class in other areas of crop protection beyond fungal disease management.

Applications in Materials Science and Supramolecular Chemistry

Utilization as Functional Units in Advanced Materials

The integration of triazole moieties is a recognized strategy for developing advanced functional materials. nih.govresearchgate.net While direct applications of 4-(4-Chlorophenyl)-1H-1,2,3-triazole are an emerging area of research, the properties of its constituent parts suggest significant potential. Triazole derivatives are being explored for their use in creating liquid crystals, with some demonstrating thermotropic behavior where they exhibit liquid crystal phases upon temperature changes. arid.myunipa.it The rigid, polar nature of the triazole ring is crucial for forming such ordered mesophases.